molecular formula C17H22ClNO2S B2772768 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride CAS No. 1323697-85-3

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2772768
CAS No.: 1323697-85-3
M. Wt: 339.88
InChI Key: USQGXTCKCBVEGZ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyridine ring, a thioether linkage, and a phenoxy group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Thioether Linkage: This can be achieved by reacting pyridine-2-thiol with an appropriate halogenated intermediate under basic conditions.

    Attachment of the Phenoxy Group: The intermediate is then reacted with 2,3,5-trimethylphenol in the presence of a suitable base to form the phenoxy linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.

    Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol
  • 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-amine
  • 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-thiol

Uniqueness

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-pyridin-2-ylsulfanyl-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S.ClH/c1-12-8-13(2)14(3)16(9-12)20-10-15(19)11-21-17-6-4-5-7-18-17;/h4-9,15,19H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQGXTCKCBVEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(CSC2=CC=CC=N2)O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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